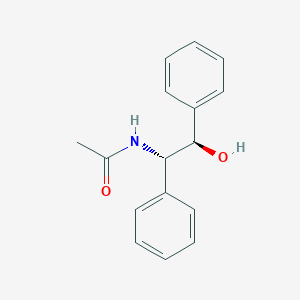
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol, also known as DPAE, is an organic compound that belongs to the class of tertiary alcohols. It is a chiral molecule that has two enantiomers, (1R,2S)- and (1S,2R)-DPAE. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of inflammation and neuropathic pain. (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. Additionally, (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been shown to have antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol in lab experiments is its chiral nature, which allows for the study of enantioselective reactions and the synthesis of chiral compounds. Additionally, (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. One limitation of using (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol. One area of research is the development of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol-based drugs for the treatment of various diseases, including cancer, inflammation, and pain. Another area of research is the study of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is a multistep process that involves the reaction of 1,2-diphenylethane-1,2-dione with N-acetylglycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the desired enantiomer.
Applications De Recherche Scientifique
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15(13-8-4-2-5-9-13)16(19)14-10-6-3-7-11-14/h2-11,15-16,19H,1H3,(H,17,18)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBLBBVSBIWJJZ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
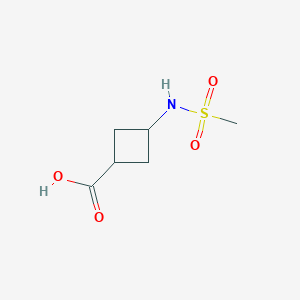


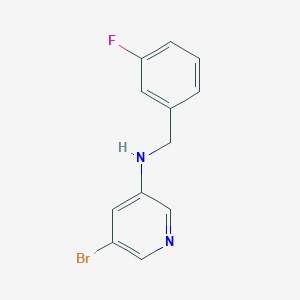
![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)
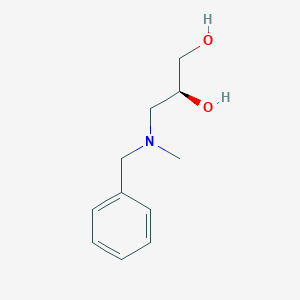
![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)

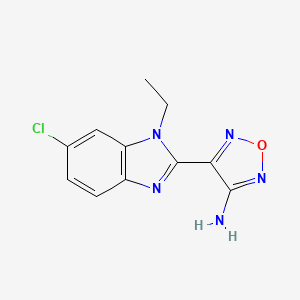
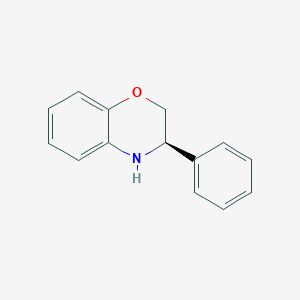

![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)